molecular formula C10H8N2O B1581969 Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)- CAS No. 28286-88-6

Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-

Cat. No. B1581969
CAS RN: 28286-88-6
M. Wt: 172.18 g/mol
InChI Key: XYBUCJYJVULPHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-” involves the reaction of 2,6-Dimethyl-γ-pyrone and malononitrile in acetic anhydride at 130°C under reflux for 2 hours . The reaction mixture is then cooled and poured into ice water. The precipitate is filtered and recrystallized twice from ethanol .


Molecular Structure Analysis

The molecular structure of “Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-” is represented by the empirical formula C10H8N2O . The molecular weight of the compound is 172.18 .


Physical And Chemical Properties Analysis

The compound has a melting point of 192-194 °C (lit.) . The predicted boiling point is 244.1±40.0 °C, and the predicted density is 1.157±0.06 g/cm3 . It appears as a light yellow to brown powder or crystal .

Scientific Research Applications

1. Electrostatic Investigation of Dye with Amide Derivatives

  • Summary of Application : This study investigates the interaction of 4-dicyanomethylene-2,6-dimethyl-4H-pyran (DDP) dye with alkyl-substituted amides in an aqueous solution .
  • Methods of Application : The researchers used cyclic voltammetry (CV) studies and fluorescence spectral techniques to characterize the interaction of formamide and substituted amide with DDP dye .
  • Results : The introduction of formamide to DDP dye resulted in an increase in the peak current and potential values gradually shifting more toward a less positive region . The binding constant parameter (K), free-energy changes (ΔG), and the variation in the potential behavior of the dye in the presence of formamide and alkyl amides authenticate that the nature of interaction operates by both hydrogen-bonding mode and electrostatic interactions .

2. Preparation of 4-dicyanomethylene-2,6-distyryl-4H-pyran Derivatives

  • Summary of Application : This research involves the preparation of two pyran derivatives, EtAmPy and EtOxPy, with different charge transfers (CT), which were designed as initiators and introduced to polystyrene chains via atom transfer radical polymerization (ATRP) .
  • Methods of Application : The researchers used atom transfer radical polymerization (ATRP) to introduce the pyran derivatives to polystyrene chains .
  • Results : The functional polystyrene initiated by EtAmPy emitted strong red light with a quantum yield of 37% in an aggregated state . The functional polystyrene initiated by EtOxPy showed obviously blue-shifted emission, compared to its initiator, in an aggregated state by reducing their intermolecular interactions .

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It is also classified as a flammable solid . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. In case of contact with skin or eyes, wash with plenty of water .

properties

IUPAC Name

2-(2,6-dimethylpyran-4-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-7-3-9(4-8(2)13-7)10(5-11)6-12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBUCJYJVULPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C#N)C#N)C=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067373
Record name Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-

CAS RN

28286-88-6
Record name 4-Dicyanomethylene-2,6-dimethyl-4H-pyran
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Record name Propanedinitrile, 2-(2,6-dimethyl-4H-pyran-4-ylidene)-
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Record name Propanedinitrile, 2-(2,6-dimethyl-4H-pyran-4-ylidene)-
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Record name Propanedinitrile, (2,6-dimethyl-4H-pyran-4-ylidene)-
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Record name 4-(Dicyanomethylene)-2,6-dimethyl-4H-pyran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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